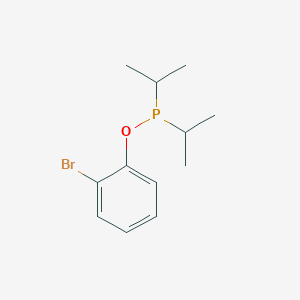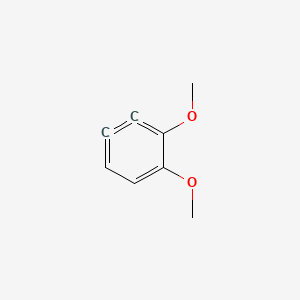![molecular formula C21H20 B14406010 1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene CAS No. 88382-62-1](/img/structure/B14406010.png)
1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is an organic compound with the molecular formula C22H22 It is a derivative of benzene, featuring a central ethane-1,1-diyl group substituted with two benzene rings and a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3-methylphenylethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of zeolite catalysts can enhance selectivity and reduce by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced into the benzene rings using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens, nitrating agents, Lewis acids, controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzene rings.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, materials, and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
相似化合物的比较
Similar Compounds
1,1’-[1,2-Ethanediyl]bis[4-methylbenzene]: Similar structure with ethane-1,2-diyl linkage.
1,1’-[1,3,3-Trimethylprop-1-ene-1,3-diyl]dibenzene: Contains a propene-1,3-diyl group with additional methyl substitutions.
1,1’-[Ethane-1,1-diyl]-4,4’-(2-methylpropyl)dibenzene: Features a 2-methylpropyl group instead of a 3-methylphenyl group.
Uniqueness
1,1’-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylphenyl group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
88382-62-1 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-(2,2-diphenylethyl)-3-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-9-8-10-18(15-17)16-21(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21H,16H2,1H3 |
InChI 键 |
YJIBUVXRKAPDOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


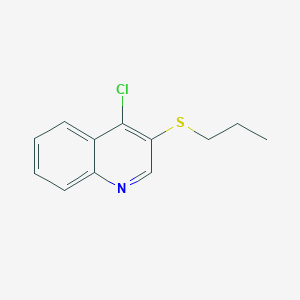
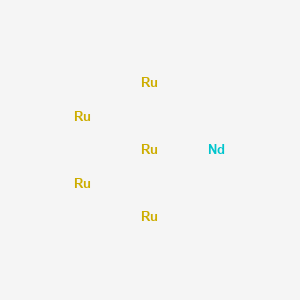
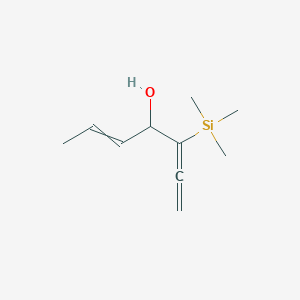
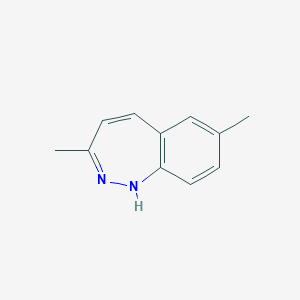
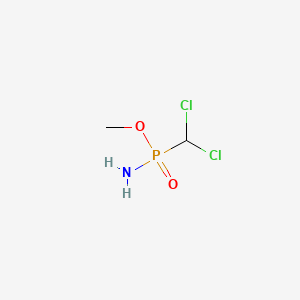
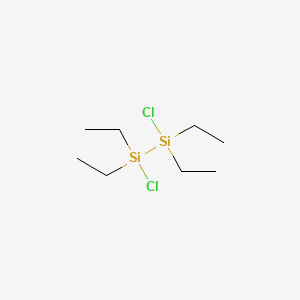
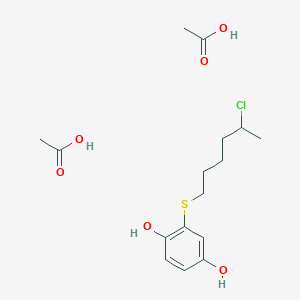
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

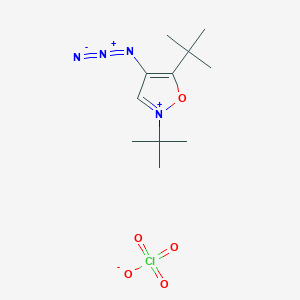
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
